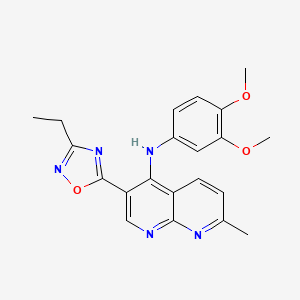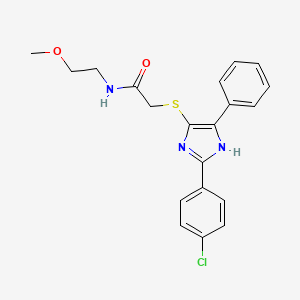![molecular formula C11H15N3 B2577241 3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1691844-20-8](/img/structure/B2577241.png)
3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Ligand Activity
- Benzimidazolone derivatives, including compounds structurally related to 3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene, have been studied for their activity at the 5-HT4 receptor in rat oesophagus. Some of these derivatives act as potent but partial agonists relative to serotonin (5-HT) (Baxter & Clarke, 1992).
Synthesis and Spectroscopic Studies
- A study involving the synthesis, spectroscopic, and crystallographic analysis of carbamates derived from azabicyclic compounds, closely related to the chemical , has been conducted. These studies provide valuable insights into the structural and conformational properties of such compounds (Iriepa et al., 2004).
Pharmacological Potential
- Itasetron, a derivative of this compound, has been shown to prevent age-related memory deficits in rats, highlighting its potential in pharmacological applications related to memory and cognitive functions (Pitsikas & Borsini, 1996).
Nematicidal Activity
- Novel derivatives of this compound have been synthesized and evaluated for their nematicidal activities against pine-wood nematodes, showcasing their potential in pest control and agricultural applications (Xu et al., 2021).
Muscarinic Receptor Affinity
- Methyl or unsubstituted triazoles, tetrazoles, and derivatives attached to an azabicyclic ring, structurally similar to the chemical , have been synthesized and analyzed for their potency and efficacy as muscarinic ligands in radioligand binding assays (Wadsworth et al., 1992).
Monoamine Transporter Affinity
- A series of 3-aryl-tropanes, structurally related to this compound, have been synthesized and evaluated for their affinities to monoamine transporters, with certain derivatives showing high affinity for human serotonin transporters (Krunic et al., 2005).
Wirkmechanismus
Target of Action
The primary targets of 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[32Imidazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include various enzymes and receptors, contributing to their diverse biological and clinical applications .
Mode of Action
The exact mode of action of 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[32It is known that imidazole derivatives can interact easily with the biopolymers of the living system, which is responsible for their numerous biological activities and functions .
Biochemical Pathways
The specific biochemical pathways affected by 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[32Imidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[32It is known that the physicochemical properties of a compound, such as its solubility and stability, can significantly impact its bioavailability .
Result of Action
The specific molecular and cellular effects of 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[32Imidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[32It is known that environmental factors can significantly impact the action of a compound, including its stability, solubility, and interactions with biological targets .
Eigenschaften
IUPAC Name |
3-(1-methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-14-5-4-12-11(14)8-6-9-2-3-10(7-8)13-9/h4-6,9-10,13H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDKBKHCEBMFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC3CCC(C2)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)




![N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide](/img/structure/B2577171.png)
![6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2577172.png)

![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2577175.png)



